Technical Guide: Chemical Properties & Reactivity of 1,3-Dibromo-2-(trifluoromethoxy)benzene
Technical Guide: Chemical Properties & Reactivity of 1,3-Dibromo-2-(trifluoromethoxy)benzene
This is an in-depth technical guide on 1,3-Dibromo-2-(trifluoromethoxy)benzene .
[1][2]
Executive Summary
1,3-Dibromo-2-(trifluoromethoxy)benzene (IUPAC: 2,6-Dibromo-1-(trifluoromethoxy)benzene) is a highly specialized fluorinated aromatic building block.[1][2] Distinguished by the steric crowding of the trifluoromethoxy (
Unlike its more common isomer (1,3-dibromo-5-(trifluoromethoxy)benzene), the 2-substituted variant offers unique site-selective reactivity .[1][2] The "ortho-effect" imposed by the bulky
| Key Characteristic | Description |
| CAS Number | 88149-49-9 (Related Aniline Precursor); Specific ether often custom-synthesized.[1][2] |
| Molecular Formula | |
| Molecular Weight | 319.90 g/mol |
| Primary Utility | Divergent synthesis of polysubstituted arenes; Bioisostere for 2,6-dichlorobenzene.[2] |
Molecular Architecture & Physical Properties[1][3]
Structural Analysis
The molecule features a 1,2,3-trisubstituted benzene core.[2] The central
-
Inductive Effect (
): Strong electron withdrawal, deactivating the ring toward electrophilic aromatic substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).[2] -
Resonance Effect (
): Weakngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -donation, significantly diminished in this isomer due to steric inhibition of resonance.[2] The two ortho-bromine atoms force thengcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> group to twist orthogonal to the aromatic plane to minimize van der Waals repulsion (the "Ortho Effect").
Physical Properties (Predicted & Observed)
| Property | Value / Trend | Note |
| Physical State | Liquid or Low-Melting Solid | High symmetry raises MP; loose packing lowers it.[1][2] |
| Boiling Point | ~220–230 °C (atm) | Estimated based on 2,6-dibromoanisole analogs.[1][2] |
| Lipophilicity ( | ~4.5 | Highly lipophilic due to |
| Solubility | High in organic solvents | DCM, THF, Toluene, Hexanes.[2] Insoluble in water. |
| Characteristic singlet for |
Synthetic Routes[4][5][6][7]
The synthesis of 1,3-dibromo-2-(trifluoromethoxy)benzene is challenging due to the steric hindrance at the oxygen atom.[1] Direct bromination of (trifluoromethoxy)benzene yields the para or 2,4-isomers, not the 2,6-isomer.[1] Therefore, the route must proceed via O-functionalization of 2,6-dibromophenol .[1][2]
Primary Route: Oxidative Desulfurization-Fluorination
This is the classical industrial approach, robust but requiring hazardous reagents (
-
Thiocarbonylation: Reaction with thiophosgene (
) or chlorothioformate to form the aryl chlorothioformate. -
Fluorination: Treatment with
/ Pyridine and a halogen source (e.g., NBS or ) or .
Laboratory Route: Silver-Mediated Trifluoromethylation
A modern, safer protocol suitable for drug discovery scales (mg to g).[1][2]
-
Reagents: 2,6-Dibromophenol,
(formed in situ) or Togni's Reagent.[2]ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Mechanism: Radical-mediated transfer of
to the phenoxide oxygen.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Note: Steric hindrance at the 2,6-positions significantly reduces yield compared to unhindered phenols.[1][2] High temperatures and active catalysts (e.g., PhenoFluor™) are often required.
Caption: Divergent synthetic pathways for accessing the sterically congested 2-(trifluoromethoxy) core.[1][2]
Reactivity Profile
The defining feature of this molecule is its latent symmetry . It possesses two equivalent bromine atoms.[3][4][5] Reacting one breaks the symmetry, allowing for the programmable construction of
Lithium-Halogen Exchange (The "Halogen Dance" Control)
Treatment with
-
Regioselectivity: Exchange occurs exclusively at the C1 (or C3) position.[1]
-
Stability: The resulting species, 1-lithio-3-bromo-2-(trifluoromethoxy)benzene , is stabilized by intramolecular coordination of the Lithium atom to the ether oxygen (O-Li chelation).[1][2] This makes the lithio-species more stable than typical phenyllithiums, preventing rapid benzyne formation.[1]
-
Application: Quenching with electrophiles (Borates, Aldehydes, Silanes) generates a non-symmetric intermediate.[2]
Transition Metal Catalysis (Cross-Coupling)
The steric bulk of the ortho
-
Challenge: Oxidative addition is slower due to sterics. Reductive elimination is faster (relief of strain).
-
Ligand Choice: Requires electron-rich, bulky phosphine ligands (e.g., SPhos , RuPhos , or XPhos ) to facilitate oxidative addition into the hindered C-Br bond.[1][2]
-
Sequential Coupling:
-
First Coupling: Requires forcing conditions or highly active catalyst. Breaks symmetry.
-
Second Coupling: The remaining Br is now in a different electronic environment. If the first group introduced is electron-donating, the second Br becomes deactivated.[1]
-
Caption: Divergent reactivity map showing Lithium-Halogen exchange and Pd-catalyzed pathways.
Applications in Medicinal Chemistry
Bioisosterism & Metabolic Stability
The 1,3-dibromo-2-(trifluoromethoxy)benzene scaffold is a precursor to 2,6-disubstituted-1-(trifluoromethoxy)benzenes .[1][2]
-
Metabolic Blockade: The
group blocks the C2 position from metabolic oxidation (P450). The flanking groups (derived from Br) protect the C1/C3 positions.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -
Lipophilicity Modulation: The
group increasesngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> significantly ( ), enhancing blood-brain barrier (BBB) permeability for CNS targets.[2] -
Conformational Lock: In biaryl systems, the bulky
forces the rings to twist (dihedral angle > 60°), potentially locking the bioactive conformation.
Case Study: Pincer Ligand Synthesis
This molecule is a precursor for POCOP-type pincer ligands .[1][2]
-
Protocol: Double lithiation (using 2.2 equiv
-BuLi) followed by reaction with chlorophosphines (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).[2] -
Result: A tridentate ligand where the central donor is the ether oxygen (or modified carbon) and the flanking donors are phosphines. The
variant modifies the "hard/soft" character of the pincer metal center.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Handling & Safety Protocols
Hazards
-
Skin/Eye Irritant: Like most benzyl halides and halo-ethers, it is a potent irritant.[1][2]
-
Decomposition: Releases Hydrogen Fluoride (
) and Hydrogen Bromide (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ) upon thermal decomposition. -
Reactivity: Incompatible with strong oxidizing agents and active metals (Li, Mg) unless under controlled anhydrous conditions.
Standard Operating Procedure (SOP)
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive (slow debromination).
-
Reaction Setup: All lithiation reactions must be performed in flame-dried glassware using anhydrous solvents (THF/Ether) to prevent protonation of the lithio-intermediate.[1][2]
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong acids.
References
-
Leroux, F. R., et al. (2009).[2] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility in Medicinal Chemistry. ChemMedChem . Link[1][2]
-
Togni, A. (2012). Electrophilic Trifluoromethylation of Phenols and Alcohols. Beilstein Journal of Organic Chemistry . Link
-
Wang, X., et al. (2018).[2] Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids. Journal of the American Chemical Society . Link[1][2]
-
Knochel, P., et al. (2011).[2] Functionalization of Heterocycles via Halogen-Lithium Exchange. Angewandte Chemie International Edition . Link[1]
-
PubChem Database. Compound Summary: 2,6-Dibromo-4-(trifluoromethoxy)aniline (Precursor Data). National Library of Medicine . Link[1]
Sources
- 1. 2,6-Dibromo-4-trifluoromethoxyaniline | C7H4Br2F3NO | CID 2736797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-DIBROMO-5-(TRIFLUOROMETHOXY)BENZENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
1,3-Dibromo-2-(trifluoromethoxy)benzene
4-Alkoxyphenylboronic Acid
Target Bent-Core Liquid Crystal
